molecular formula C13H8ClFN2O3 B11694450 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide

Katalognummer: B11694450
Molekulargewicht: 294.66 g/mol
InChI-Schlüssel: ZMNABCUFGXASJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide typically involves the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . The reaction can be represented as follows:

4-fluoroaniline+2-chloro-5-nitrobenzoyl chlorideThis compound\text{4-fluoroaniline} + \text{2-chloro-5-nitrobenzoyl chloride} \rightarrow \text{this compound} 4-fluoroaniline+2-chloro-5-nitrobenzoyl chloride→this compound

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product is typically purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-chloro-N-(4-fluorophenyl)-5-aminobenzamide.

    Oxidation: Formation of sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C13H8ClFN2O3

Molekulargewicht

294.66 g/mol

IUPAC-Name

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H8ClFN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18)

InChI-Schlüssel

ZMNABCUFGXASJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.